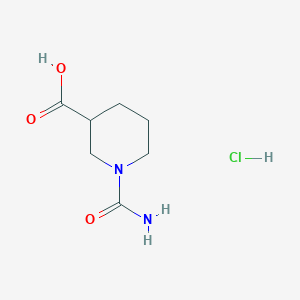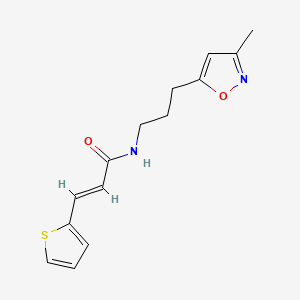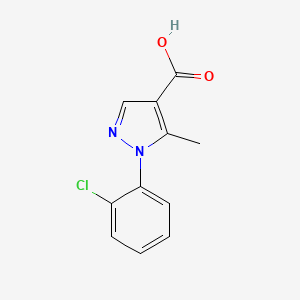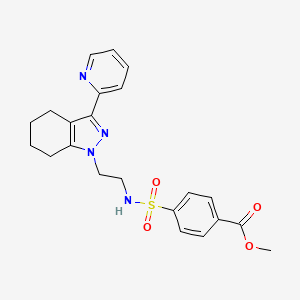
1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminocarbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) and an amino group (NH2), often in the form of an amide functional group (CONH2). They are involved in many biological processes and are the building blocks of proteins .
Synthesis Analysis
The synthesis of aminocarbonyl compounds can be complex and depends on the specific compound being synthesized. For example, the synthesis of aminophenylboronic acid involves chemical synthesis and chromatography .Molecular Structure Analysis
The molecular structure of aminocarbonyl compounds can vary greatly depending on the specific compound. For example, 1-Aminocyclopropane-1-carboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid .Chemical Reactions Analysis
Aminocarbonyl compounds can undergo a variety of chemical reactions. For example, amino acids can act as both an acid and a base, depending on the pH of the solution .Physical And Chemical Properties Analysis
The physical and chemical properties of aminocarbonyl compounds can vary greatly depending on the specific compound. For example, ACC is a white solid .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal and molecular structure of related compounds to 1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride, such as 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride), has been characterized through single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis. The study revealed that the piperidine ring adopts a chair conformation with the carboxyl group positioned equatorially. This structural insight contributes to understanding the molecular geometry and potential reactivity of similar piperidinecarboxylic acid derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Radiopharmaceutical Applications
In a different domain, a mixed ligand fac-tricarbonyl complex study, utilizing a general formula [M(L1)(L2)(CO)3], with M being metals such as Re or Tc, explored the use of similar compounds in radiopharmacy. The study highlighted a [2 + 1] approach allowing the labeling of bioactive molecules, potentially making significant contributions to the development of novel radiopharmaceuticals and diagnostic agents (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Antimicrobial Activity
Another research direction involves the synthesis and antimicrobial activity evaluation of new pyridine derivatives, which utilized compounds structurally related to this compound. This work opens pathways for the development of novel antimicrobial agents, potentially offering new treatments for infectious diseases (Patel, Agravat, & Shaikh, 2011).
Mecanismo De Acción
Target of Action
The compound 1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride, also known as 1-carbamoylpiperidine-3-carboxylic acid hydrochloride, is a derivative of 1-aminocyclopropanecarboxylic acid (ACC) . ACC is known to be a precursor to the plant hormone ethylene . The primary targets of this compound are the enzymes ACC synthase and ACC oxidase, which are involved in the synthesis and conversion of ACC to ethylene .
Mode of Action
The compound interacts with its targets, ACC synthase and ACC oxidase, to influence the production of ethylene . ACC synthase converts methionine to ACC, and ACC oxidase then converts ACC to ethylene . The compound’s interaction with these enzymes can result in changes to the levels of ethylene produced.
Biochemical Pathways
The compound affects the ethylene biosynthesis pathway . This pathway plays a critical role in various physiological processes in plants, including seed germination, fruit ripening, and responses to environmental stress . Changes in the levels of ethylene can have downstream effects on these processes.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its influence on ethylene production . By affecting the levels of ethylene, the compound can impact various physiological processes in plants . For example, increased ethylene production can promote fruit ripening, while decreased production can delay this process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its target enzymes. Additionally, environmental conditions can influence the physiological processes that the compound affects through its role in ethylene production .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that amino acids play crucial roles in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing the nature of these interactions .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-carbamoylpiperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c8-7(12)9-3-1-2-5(4-9)6(10)11;/h5H,1-4H2,(H2,8,12)(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQDGNJPNRLBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride](/img/structure/B2856990.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(ethylthio)benzamide](/img/structure/B2856991.png)
![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2856993.png)




![ethyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2857000.png)
![3-((2-Methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2857001.png)

![N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2857005.png)


![7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2857012.png)